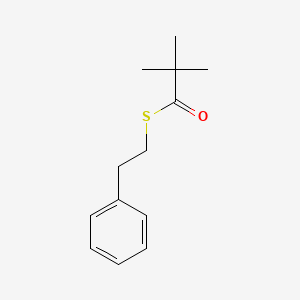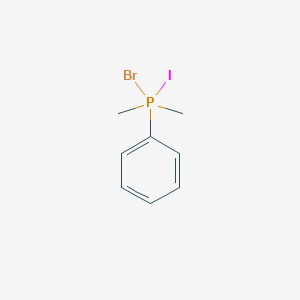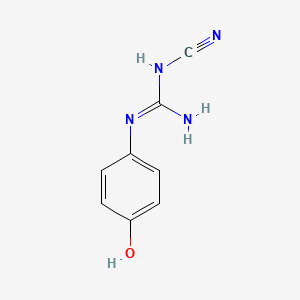
S-(2-Phenylethyl) 2,2-dimethylpropanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-Phenylethyl) 2,2-dimethylpropanethioate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a phenylethyl group attached to a dimethylpropanethioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Phenylethyl) 2,2-dimethylpropanethioate typically involves the reaction of 2-phenylethanethiol with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: S-(2-Phenylethyl) 2,2-dimethylpropanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Thioester derivatives.
Wissenschaftliche Forschungsanwendungen
S-(2-Phenylethyl) 2,2-dimethylpropanethioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification due to its reactive thioester group.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of S-(2-Phenylethyl) 2,2-dimethylpropanethioate involves its interaction with nucleophiles, leading to the formation of covalent bonds. The thioester group is particularly reactive, allowing the compound to act as an acylating agent. This reactivity is exploited in various biochemical and chemical processes, including enzyme inhibition and protein modification .
Vergleich Mit ähnlichen Verbindungen
- S-phenyl 2,2-dimethylpropanethioate
- 2-Phenylethyl propionate
Comparison:
- S-phenyl 2,2-dimethylpropanethioate: Similar in structure but lacks the phenylethyl group, which may affect its reactivity and applications.
- 2-Phenylethyl propionate: An ester rather than a thioester, leading to different chemical properties and reactivity .
Uniqueness: S-(2-Phenylethyl) 2,2-dimethylpropanethioate is unique due to its combination of a phenylethyl group and a thioester moiety.
Eigenschaften
CAS-Nummer |
132381-69-2 |
|---|---|
Molekularformel |
C13H18OS |
Molekulargewicht |
222.35 g/mol |
IUPAC-Name |
S-(2-phenylethyl) 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C13H18OS/c1-13(2,3)12(14)15-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI-Schlüssel |
BRKUDNAWZCWCCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)SCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[2-(Naphthalen-1-yl)propanoyl]-L-valine](/img/structure/B14268108.png)



![4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide](/img/structure/B14268143.png)
![3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane](/img/structure/B14268158.png)


